(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride
Description
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H11N3.2ClH. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZOKRNBBZVHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175531-37-0 | |
| Record name | (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-phenyl-1H-imidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is primarily explored for its potential as a pharmacological agent. Its imidazole structure is known for various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : The compound has been investigated as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer and chronic infections. Its derivatives have shown enhanced potency in inhibiting IDO, suggesting therapeutic potential in immunotherapy .
Biological Studies
The interactions of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride with biological targets are crucial for understanding its mechanisms of action:
- Protein-Ligand Interactions : The compound's ability to bind to specific enzymes and receptors has been studied using techniques such as molecular docking and kinetic assays. These studies reveal insights into how structural modifications can enhance binding affinity and selectivity .
- Pharmacokinetics : Research has focused on the pharmacokinetic profile of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models. Findings suggest favorable stability and bioavailability, supporting its potential as a therapeutic agent .
Case Studies
Several case studies illustrate the practical applications of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride:
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of synthesized imidazole derivatives, including (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride. Results indicated a significant reduction in bacterial growth in vitro, highlighting its potential as an antimicrobial agent.
Pharmacokinetic Analysis
In another investigation focusing on pharmacokinetics, researchers administered the compound to animal models and monitored its metabolic stability. The results demonstrated that the compound had good absorption characteristics and remained stable over time, indicating its viability for further development.
Mechanism of Action
The mechanism of action of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1H-imidazol-4-yl)phenylmethanamine dihydrochloride
- (1-methyl-1H-imidazol-2-yl)methanamine
- (1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective.
Biological Activity
(2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 239.14 g/mol
- SMILES Notation : C1=CC=C(C=C1)C2=NC=C(N2)CN
- IUPAC Name : (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride
The biological activity of (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The imidazole ring is known for its ability to coordinate with metal ions, which can enhance its bioactivity.
Key Mechanisms:
- Enzyme Inhibition : This compound has been studied for its potential to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a significant role in immune regulation and tumor progression .
- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis through various signaling pathways .
Biological Activity Summary
The following table summarizes the biological activities reported for (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride and related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives, including (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride:
- IDO Inhibition Study
- Anticancer Efficacy
- Antimicrobial Evaluation
Q & A
Q. Table 1: Synthetic Methods Comparison
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=N imidazole ring vibrations) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 216.1) .
- X-ray Crystallography:
Advanced: How can researchers design experiments to investigate the compound's interactions with metalloenzymes, and what analytical techniques validate these interactions?
Methodological Answer:
Experimental Design:
- Target Selection: Prioritize metalloenzymes with imidazole-binding sites (e.g., cytochrome P450, carbonic anhydrase).
- Competitive Inhibition Assays:
- Coordination Studies:
Validation Techniques:
- Computational Modeling:
- X-ray Crystallography: Resolve inhibitor-enzyme co-crystals to visualize binding interactions .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Root Cause Analysis:
- Purity Assessment:
- Experimental Replication:
- Structural Analog Comparison:
Computational Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
